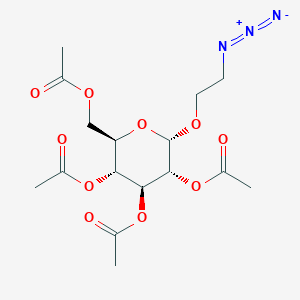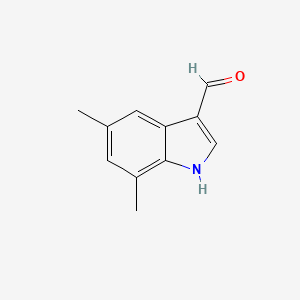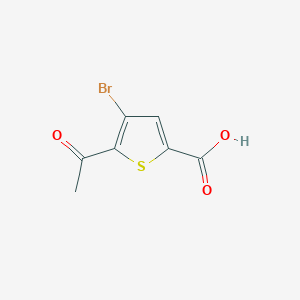
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside, commonly referred to as AEG, is a synthetic carbohydrate derivative that has been used in various scientific research applications. AEG has been studied for its ability to act as a chelating agent, and its potential to be used in the synthesis of various compounds. In addition, AEG has been studied for its biochemical and physiological effects, which have been found to have both advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
AEG has been used in various scientific research applications, including the development of small molecule drugs, the synthesis of peptides, and the study of carbohydrate-protein interactions. AEG has also been used in the synthesis of glycoproteins, which are important for the study of cell-cell interactions and the development of vaccines. Additionally, AEG has been used in the synthesis of various compounds, such as carbohydrates, nucleotides, and peptides.
Wirkmechanismus
AEG acts as a chelating agent, which helps to stabilize the structure of the compounds it is used in. Specifically, AEG binds to metal ions, such as iron and copper, which helps to stabilize the structure of the compounds. Additionally, AEG can be used to form complexes with other molecules, such as carbohydrates and proteins. These complexes can then be used to study the interactions between carbohydrates and proteins.
Biochemical and Physiological Effects
AEG has been studied for its biochemical and physiological effects. Specifically, AEG has been found to modulate the activity of enzymes, as well as the expression of genes. Additionally, AEG has been found to have an effect on the metabolism of carbohydrates, proteins, and lipids. Additionally, AEG has been found to have an effect on the immune system, and it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
AEG has several advantages for lab experiments. Specifically, AEG is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, AEG is non-toxic, and it has a low potential for toxicity. However, AEG does have some limitations for lab experiments. Specifically, AEG is not soluble in organic solvents, and it has a limited shelf life. Additionally, AEG is not suitable for use in high-temperature reactions.
Zukünftige Richtungen
AEG has a wide range of potential future applications. Specifically, AEG could be used in the development of drugs and vaccines, as well as in the synthesis of proteins and carbohydrates. Additionally, AEG could be used in the study of carbohydrate-protein interactions, as well as in the study of the metabolism of carbohydrates, proteins, and lipids. Additionally, AEG could be used to study the effects of AEG on the immune system, as well as its potential anti-inflammatory and antioxidant properties. Finally, AEG could be used in the development of new methods for the synthesis of compounds, such as carbohydrates, nucleotides, and peptides.
Synthesemethoden
The synthesis of AEG begins with the reaction of 2-azidoethyl-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose with a base, such as sodium hydroxide. This reaction results in the formation of a glycosylation product, which is then reacted with a reducing agent, such as sodium borohydride, to form AEG. This reaction is typically carried out in an aqueous solution, and the resulting product is a white crystalline solid.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-LJIZCISZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)



![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)



![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)



![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)